molecular formula C9H14N4O2 B2610260 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide CAS No. 1803588-39-7

5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B2610260
CAS No.: 1803588-39-7
M. Wt: 210.237
InChI Key: FJKVUVDOAODKQZ-UHFFFAOYSA-N
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Description

5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring

Scientific Research Applications

Chemistry

In chemistry, 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest, as these interactions can lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial properties. The presence of the hydrazinecarbonyl group is particularly significant, as it can interact with various biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of Methyl Groups: Methylation of the pyrrole ring can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group can be introduced by reacting the methylated pyrrole with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the hydrazinecarbonyl group to form corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinecarbonyl group, where nucleophiles such as amines or alcohols replace the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(hydrazinecarbonyl)-2-methyl-1H-pyrrole-3-carboxamide
  • 5-(hydrazinecarbonyl)-N-methyl-1H-pyrrole-3-carboxamide
  • 5-(hydrazinecarbonyl)-N,2-dimethyl-1H-pyrrole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern. The presence of three methyl groups at positions 2, 4, and N of the pyrrole ring significantly influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-4-6(8(14)11-3)5(2)12-7(4)9(15)13-10/h12H,10H2,1-3H3,(H,11,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKVUVDOAODKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NC)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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